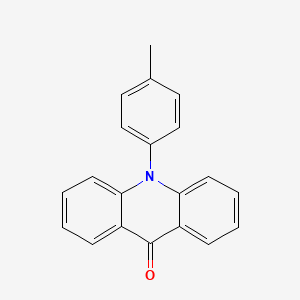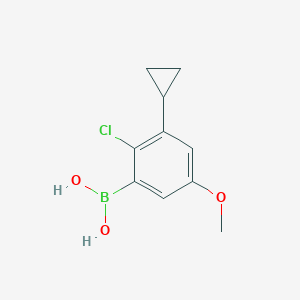
10-(4-Methylphenyl)acridin-9(10H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(p-Tolyl)acridin-9(10H)-one is an organic compound with the molecular formula C21H17NO. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and materials science. The compound features an acridine core substituted with a p-tolyl group at the 10th position, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(p-Tolyl)acridin-9(10H)-one typically involves the condensation of p-toluidine with 9-chloroacridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 10-(p-Tolyl)acridin-9(10H)-one can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The product is typically purified by recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
10-(p-Tolyl)acridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced acridine derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the acridine ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Halogens (e.g., bromine, chlorine), sulfonyl chlorides; reactions are often conducted in the presence of catalysts or under acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of halogenated or sulfonylated acridine derivatives.
科学研究应用
10-(p-Tolyl)acridin-9(10H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives and heterocyclic compounds.
Biology: Investigated for its potential as an intercalating agent in DNA studies, which can help in understanding DNA-protein interactions.
Medicine: Explored for its potential anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
作用机制
The mechanism of action of 10-(p-Tolyl)acridin-9(10H)-one primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound can also inhibit topoisomerase enzymes, which are crucial for DNA unwinding and replication. These interactions make it a potential candidate for anticancer therapies.
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
9-Aminoacridine: Another acridine derivative with applications in microbiology and as a pH indicator.
Acriflavine: Used as an antiseptic and in the treatment of protozoal infections.
Uniqueness
10-(p-Tolyl)acridin-9(10H)-one is unique due to the presence of the p-tolyl group, which imparts distinct chemical and physical properties compared to other acridine derivatives. This substitution can influence the compound’s reactivity, photophysical properties, and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
102023-92-7 |
|---|---|
分子式 |
C20H15NO |
分子量 |
285.3 g/mol |
IUPAC 名称 |
10-(4-methylphenyl)acridin-9-one |
InChI |
InChI=1S/C20H15NO/c1-14-10-12-15(13-11-14)21-18-8-4-2-6-16(18)20(22)17-7-3-5-9-19(17)21/h2-13H,1H3 |
InChI 键 |
ZRLAXMGVDSRBRO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[6-Bromo-5-(2-chlorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-7-yl]-N'-(1,3-dihydroxy-2-methylpropan-2-yl)urea](/img/structure/B14081771.png)







![4-chloro-2,7-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B14081825.png)


![Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]-](/img/structure/B14081839.png)

![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-heptylbenzene-1,3-diol](/img/structure/B14081845.png)
